Product packaging for Dinapsoline(Cat. No.:CAS No. 458563-40-1)

Dinapsoline

Cat. No.: B1670685
CAS No.: 458563-40-1
M. Wt: 334.21 g/mol
InChI Key: SBRUGRQLZCBKMD-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dinapsoline is a selective, full-efficacy agonist for the dopamine D1 receptor . In preclinical research, it has shown robust, dose-dependent antiparkinsonian effects. In a unilateral 6-OHDA-lesioned rat model of Parkinson's disease, this compound administration produced significant contralateral rotational behavior, a key indicator of its pharmacological activity . The duration of this effect is dose-dependent, with higher doses (2 mg/kg s.c.) producing effects that lasted approximately 10 hours . A significant characteristic of this compound is its oral activity and its low tendency to cause tolerance in rat models, which was a limitation of some earlier D1 agonists . The (S)-(+)-enantiomer has been determined to be the active form, possessing the full biological activity, while the opposite enantiomer is essentially inactive . Its research value lies in its use as a tool compound to study the function of D1 receptors and for investigating novel therapeutic pathways for Parkinson's disease . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16BrNO2 B1670685 Dinapsoline CAS No. 458563-40-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

458563-40-1

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

(1S)-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9(17),10,12-hexaene-5,6-diol;hydrobromide

InChI

InChI=1S/C16H15NO2.BrH/c18-14-5-4-11-12(16(14)19)6-9-2-1-3-10-7-17-8-13(11)15(9)10;/h1-5,13,17-19H,6-8H2;1H/t13-;/m0./s1

InChI Key

SBRUGRQLZCBKMD-ZOWNYOTGSA-N

SMILES

C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O

Isomeric SMILES

C1[C@H]2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br

Canonical SMILES

C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-dinapsoline
8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-napth(1,2,3-de)isoquinoline
dinapsoline

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Dinapsoline

Historical and Current Synthetic Routes

The initial synthetic efforts toward Dinapsoline were often lengthy and presented challenges, particularly in key cyclization steps. Subsequent research has focused on developing more efficient and scalable methodologies.

Original Synthesis Approaches

The original synthesis of this compound, first described in the patent literature, was a multi-step process, reportedly requiring between 11 and 14 steps acs.orgacs.org. A significant drawback of this early route was a problematic late-stage cyclization step that often yielded erratic results and was difficult to scale up beyond small quantities acs.orgacs.orgthieme-connect.com. This inefficiency limited the practical preparation of this compound for further study acs.orgthieme-connect.com.

Efficient and Scalable Synthetic Strategies

To overcome the limitations of the original route, more efficient and scalable synthetic strategies have been developed. One improved synthesis significantly reduced the number of steps compared to the original procedure acs.orgnih.gov. This new approach utilized a free radical-initiated cyclization as a crucial step to construct the complete this compound framework acs.orgnih.gov. Another efficient synthesis involved the construction of the framework through Friedel-Crafts acylation followed by a Suzuki cross-coupling reaction between 4-bromoisoquinoline (B23445) and an appropriate aryl boronic acid thieme-connect.comresearchgate.netthieme-connect.com. This route maintained a high oxidation state of the isoquinoline (B145761) moiety, circumventing unproductive protection/deprotection steps of the nitrogen atom and was found to be suitable for larger scale preparation thieme-connect.comresearchgate.netthieme-connect.com. Selective reduction steps, often employing reagents like sodium borohydride (B1222165) and sodium cyanoborohydride, were then used to achieve the final product thieme-connect.comresearchgate.netthieme-connect.com.

Alternative Formal Synthesis Methods

Alternative formal synthesis approaches to this compound have also been explored, employing different strategies for constructing the carbon framework thieme-connect.comacs.org. One such strategy utilized a different approach for framework construction, employing an aromatic intermediate and leveraging the chemistry of benzanthrones thieme-connect.com. These alternative routes aim to circumvent the difficulties encountered in earlier syntheses and provide more convenient pathways to the this compound core thieme-connect.com.

Key Chemical Reactions in this compound Synthesis

Several key chemical reactions are central to the synthesis of this compound and its analogues, enabling the formation of the complex ring system.

Free Radical-Initiated Cyclization

Free radical-initiated cyclization has been identified as a crucial step in assembling the this compound core in some synthetic routes acs.orgacs.orgepo.org. This reaction involves the generation of a free radical species that undergoes intramolecular cyclization to form one of the key rings of the tetracyclic structure acs.orgacs.orgepo.org. The combination of tri-n-butyltin hydride (TBTH) and 2,2'-azobisisobutyronitrile (AIBN) has been reported as an efficient reductive system for generating the necessary free radical species for this cyclization acs.orgacs.org. While effective, this reaction can sometimes be accompanied by a competing hydride abstraction side product acs.org.

Suzuki Cross-Coupling Reactions

Suzuki cross-coupling reactions play a significant role in the synthesis of this compound, particularly in methods that involve coupling aryl fragments to form the core structure thieme-connect.comresearchgate.netthieme-connect.compurdue.edu. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboronic acid (or ester) and an organic halide thieme-connect.comresearchgate.netthieme-connect.commt.com. In the context of this compound synthesis, a Suzuki cross-coupling reaction between 4-bromoisoquinoline and an appropriate aryl boronic acid has been employed to construct the framework thieme-connect.comresearchgate.netthieme-connect.com. This reaction is valued for its ability to form C-C bonds under relatively mild conditions and its tolerance of various functional groups, making it a useful tool in complex molecule synthesis mt.com.

Lithiations and Enolate Formation

Lithiations and enolate formation play a role in the synthesis of compounds related to this compound, particularly in the context of building complex carbon skeletons and introducing functional groups. For example, selective metalation using bases like lithium diisopropylamide (LDA) has been employed in the synthesis of intermediates. LDA is a strong, bulky base commonly used for the complete deprotonation of carbonyl compounds to form lithium enolates at low temperatures, which can then react with electrophiles. libretexts.orgmakingmolecules.com This approach allows for controlled regioselectivity in enolate formation, particularly with unsymmetrical ketones, favoring the kinetic enolate. makingmolecules.comorganicchemistrytutor.com In one synthetic route related to this compound, selective metalation of a brominated intermediate using LDA was a key step. acs.org

Isoquinoline Syntheses and Transformations

The isoquinoline moiety is a core structural element of this compound. Various methods for synthesizing and transforming isoquinolines are relevant to accessing the this compound framework. Approaches include palladium-catalyzed cross-coupling reactions of 4-bromoisoquinoline with arylboronic acids to yield 4-arylisoquinolines, which can subsequently be reduced to the corresponding 1,2,3,4-tetrahydroisoquinolines. researchgate.net Another synthetic strategy involves the construction of the framework through Friedel-Crafts acylation followed by a Suzuki cross-coupling reaction using 4-bromoisoquinoline and an aryl boronic acid. researchgate.netthieme-connect.com The isoquinoline system in intermediates is typically reduced to the 1,2,3,4-tetrahydroisoquinoline (B50084) system using reducing agents such as sodium cyanoborohydride in acidic media. acs.org More versatile methods for the synthesis of substituted isoquinolines, including convergent assembly from multiple components and subsequent transformations, have also been reported. harvard.edu

Conjugate Addition Strategies

Synthetic Access to Substituted this compound Derivatives

Accessing substituted this compound derivatives is crucial for structure-activity relationship studies and the optimization of pharmacological properties. The synthetic tools developed for the parent this compound structure can often be adapted for the preparation of substituted analogues. Studies have explored the synthesis and pharmacological evaluation of various substituted naphth[1,2,3-de]isoquinolines (this compound analogues). researchgate.netacs.org Preliminary results suggest that the position of substituents significantly impacts dopamine (B1211576) receptor binding activities, with substitutions on the D-ring preserving much of the activity, while substitutions on the A, B', and C rings tend to decrease affinity for both D1 and D2 receptors. acs.org Specific examples of synthesized analogues include N-allyl-, N-n-propyl-, 6-methyl-, and 4-methyl-dinapsoline derivatives, among others. researchgate.net

Stereoselective Synthesis and Enantiomeric Resolution

This compound possesses a chiral center, and the biological activity is known to reside primarily in a specific enantiomer. The (R)-(+)-enantiomer of this compound has been identified as the active form, with its absolute configuration determined by X-ray crystallography. acs.orgacs.orgnih.gov Therefore, stereoselective synthesis or enantiomeric resolution is essential to obtain the biologically active form.

An efficient synthesis of (+)-dinapsoline has been achieved through a resolution procedure involving the formation of a tartrate salt of a late-stage intermediate. acs.orgacs.orgnih.gov This method allowed for the practical preparation of the biologically active enantiomer. Chemical resolution using (+)-dibenzoyl-D-tartaric acid followed by removal of the protecting group has also been reported to afford the chiral (+)-isomer. google.comepo.org While some attempts at chiral resolution of related compounds using semi-preparative chiral HPLC or diastereomeric salt formation with various resolving ligands have faced challenges, the tartrate salt method proved effective for this compound. mdpi.com Asymmetric synthesis approaches have also been developed for related dopamine agonists like dihydrexidine (B1670578), utilizing stereoselective reactions such as Grignard additions and Friedel-Crafts cyclizations, suggesting potential strategies for the stereoselective construction of the this compound core itself or its intermediates. tcgls.comresearchgate.net

Data Table: Selected this compound Analogues and their Substitutions

Analogue NameSubstitution Pattern
N-allyl-dinapsolineN-allyl group
N-n-propyl-dinapsolineN-n-propyl group
6-methyl-dinapsolineMethyl group at position 6
4-methyl-dinapsolineMethyl group at position 4
4-methyl-N-allyl-dinapsolineMethyl group at position 4, N-allyl group
4-methyl-N-n-propyl-dinapsolineMethyl group at position 4, N-n-propyl group

Note: This table is based on reported syntheses and evaluations of substituted this compound analogues researchgate.net.

Dopamine Receptor Pharmacology of Dinapsoline

Dopamine (B1211576) Receptor Binding Profile

Studies have investigated the binding affinity of dinapsoline for different dopamine receptor subtypes to understand its selectivity and potential therapeutic applications. nih.gov

D1 Receptor Affinity and Selectivity

This compound has demonstrated high affinity for the dopamine D1 receptor. Early research reported a binding affinity (Ki) of 5.9 nM at rat striatal D1 receptors. nih.gov This affinity was noted as being almost identical to that of dihydrexidine (B1670578), another potent D1 agonist. nih.gov this compound is considered a selective D1 dopamine receptor agonist, as validated through competitive radioligand displacement assays. While initially described with higher selectivity, later reports indicated a more limited selectivity relative to D2 receptors compared to some other D1 agonists. nih.gov

Here is a table summarizing D1 receptor binding data for this compound:

CompoundReceptorKi (nM)Species/SystemReference
This compoundD15.9Rat striatal nih.gov
This compoundD1-Transfected cell lines

D2 Receptor Affinity and Interactions

Beyond its activity at D1 receptors, this compound also exhibits affinity for the D2 dopamine receptor. Notably, this compound was found to have even higher affinity for the D2 receptor (K0.5 = 31 nM) than dihydrexidine (K0.5 = 50 nM). nih.gov This significant D2 affinity, despite the structural features typically associated with D1 selectivity, suggests that this compound and its analogs can be valuable tools for exploring mechanisms of "functional selectivity". nih.gov Studies involving mutations in the transmembrane region 5 (TM5) of the D2L receptor have shown that this compound's affinity is affected by these mutations, suggesting specific interaction points within the receptor binding pocket. nih.gov

Here is a table summarizing D2 receptor binding data for this compound:

CompoundReceptorK0.5 (nM)Species/SystemReference
This compoundD231Not specified (compared to DHX) nih.gov
This compoundD2L-hD2L receptor-transfected CHO cells nih.gov

Affinity for D3 and D4 Dopamine Receptors (for bioisosteres)

While direct affinity data for this compound at D3 and D4 receptors is less commonly reported in the provided sources, studies on its bioisostere, dinoxyline (B12756123), provide insight into the potential for related structures to interact with these subtypes. Dinoxyline, an ether bioisostere of this compound, has been shown to have high affinity for D3 (Ki = 5 nM) and D4 (Ki = 43 nM) receptors. purdue.edu This suggests that structural modifications based on the this compound scaffold can lead to ligands with significant affinity across multiple dopamine receptor subtypes, including D3 and D4. purdue.edu

Here is a table summarizing D3 and D4 receptor binding data for a this compound bioisostere (Dinoxyline):

CompoundReceptorKi (nM)Species/SystemReference
DinoxylineD35Not specified purdue.edu
DinoxylineD443Not specified purdue.edu

Intrinsic Activity and Receptor Activation Mechanisms

This compound's intrinsic activity at dopamine receptors, particularly its ability to activate downstream signaling pathways, has been a key focus of pharmacological studies. nih.gov

Adenylate Cyclase Stimulation (cAMP Synthesis)

A primary mechanism by which D1-like dopamine receptors signal is through the stimulation of adenylate cyclase, leading to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgresearchgate.net this compound has been characterized as a full agonist at D1 dopamine receptors in stimulating the synthesis of cAMP. nih.govacs.org In both rat striatum and C-6-mD1 cells, this compound demonstrated an EC50 of approximately 30 nM in stimulating cAMP synthesis via D1 receptors. nih.gov The intrinsic activity of the (+)-enantiomer of this compound was reported to be nearly 1, indicating full D1 agonist efficacy relative to dopamine. acs.org This stimulation of adenylate cyclase by this compound is blocked by D1 receptor antagonists like SCH-23390.

Here is a table summarizing this compound's effect on Adenylate Cyclase Stimulation:

CompoundReceptorEC50 (nM)EffectSystemReference
This compoundD1~30Stimulation of cAMP synthesisRat striatum, C-6-mD1 cells nih.gov
(+)-DinapsolineD1-Full agonist (intrinsic activity ~1)Not specified acs.org

Functional Selectivity (Biased Agonism)

Functional selectivity, also known as biased agonism, describes the ability of a ligand to differentially activate distinct signaling pathways mediated by the same receptor termedia.plmdpi.com. This phenomenon suggests that drugs can be designed to target specific downstream effects of receptor activation, potentially separating therapeutic benefits from unwanted side effects termedia.plnih.gov. This compound has been studied in the context of functional selectivity at dopamine receptors nih.govnih.gov.

Differential Activation of Signaling Pathways

Dopamine receptors, being G protein-coupled receptors (GPCRs), can couple to various intracellular signaling pathways. D1-like receptors (D1 and D5) are canonically coupled to Gs/Golf proteins, leading to the stimulation of adenylyl cyclase and increased cyclic AMP (cAMP) levels wikipedia.orgacs.org. D2-like receptors (D2, D3, and D4) are primarily coupled to Gi/o proteins, which typically inhibit adenylyl cyclase activity nih.govresearchgate.net. Beyond these canonical pathways, dopamine receptors can also engage other signaling cascades, including those involving phospholipase C (PLC) and mitogen-activated protein (MAP) kinases nih.govpsu.edu.

Studies investigating the functional selectivity of this compound at the human D2L receptor in Chinese hamster ovary (CHO) cells have shown that it exhibits differential activation of signaling pathways. This compound was found to be a full agonist in inhibiting cAMP accumulation and stimulating p44/p42 MAP kinase phosphorylation. However, it acted as a partial agonist in stimulating G protein-coupled inward rectifying potassium channels (GIRKs) nih.govnih.gov. This contrasts with other rigid D2 agonists like dinoxyline, which acted as a full agonist across all three pathways tested nih.govnih.gov.

The rank order of potency for inhibiting forskolin-stimulated adenylate cyclase activity for several compounds, including this compound, was RNPA >> QP = DNX > SNPA > DHX = DNS nih.gov. For MAP kinase phosphorylation, the rank order of potency was RNPA >> QP = DNX > DHX > DNS = SNPA nih.gov. These findings indicate that this compound possesses atypical functional properties at the hD2L receptor, displaying a distinct pattern of functional selectivity compared to other agonists nih.gov.

LigandAdenylate Cyclase Inhibition (Efficacy relative to Quinpirole)MAP Kinase Phosphorylation (Efficacy relative to Quinpirole)GIRK Channel Activation (Efficacy relative to Quinpirole)
This compoundFull AgonistFull AgonistPartial Agonist
Quinpirole (B1680403)Full AgonistFull AgonistFull Agonist
DinoxylineFull AgonistFull AgonistFull Agonist
DihydrexidineFull AgonistFull AgonistPartial Agonist
RNPAFull AgonistFull AgonistNo appreciable activation
SNPAFull AgonistPartial AgonistNo appreciable activation
Receptor Internalization and Trafficking Pathways

Receptor internalization and subsequent trafficking are crucial processes that regulate the number of receptors on the cell surface and influence the duration and nature of cellular signaling ethz.chneb.com. Different agonists can induce distinct patterns of receptor internalization and direct receptors to different intracellular destinations, contributing to functional selectivity nih.govnih.gov.

Studies comparing this compound and other D1 receptor agonists, such as A-77636 and dopamine, have revealed differences in their ability to regulate D1 receptor internalization and trafficking nih.gov. Dopamine caused the D1 receptor to be rapidly recycled back to the cell surface within one hour of its removal nih.gov. In contrast, A-77636 caused the receptor to be retained intracellularly for up to 48 hours after agonist removal nih.gov. Notably, the D1 receptor recovered to the cell surface 48 hours after the removal of this compound nih.gov. These findings suggest that this compound targets the D1 receptor to different intracellular trafficking pathways compared to both dopamine and A-77636, further demonstrating functional selectivity at the D1 receptor level nih.gov. This indicates that functional selectivity at the D1 receptor is operative for cellular events that occur downstream of immediate receptor activation nih.gov.

LigandEffect on D1 Receptor Recycling (after 1 hour removal)Effect on D1 Receptor Retention (up to 48 hours after removal)D1 Receptor Recovery to Cell Surface (48 hours after removal)
DopamineRapid recycling to cell surfaceNot retained intracellularlyN/A (already recycled)
A-77636N/ARetained intracellularlyNo recovery observed
This compoundN/ANot retained intracellularlyRecovery observed

Receptor Specificity in Pharmacological Actions

This compound is known to interact with both D1 and D2 dopamine receptors, although it is characterized as having limited selectivity relative to D2 receptors despite being a potent, full agonist at D1 receptors nih.gov. The pharmacological actions of this compound are mediated through its engagement with these receptor subtypes.

D1 Receptor-Mediated Effects

This compound is a potent full agonist at D1 dopamine receptors nih.govacs.orgnih.gov. Its efficacy at D1 receptors has been demonstrated in various in vitro and in vivo models. In rat striatum and C-6-mD1 cells, this compound fully stimulated the synthesis of cAMP via D1 receptors with an EC50 of approximately 30 nM nih.gov. This is consistent with the canonical signaling pathway of D1 receptors, which are coupled to Gs/Golf proteins and activate adenylyl cyclase wikipedia.orgacs.org.

In a rat model of Parkinson's disease involving unilateral 6-hydroxydopamine lesions, this compound produced robust contralateral rotation, a behavioral effect indicative of D1 receptor stimulation nih.govacs.org. This rotational behavior was significantly attenuated by the D1 receptor antagonist SCH-23390, but not by the D2 receptor antagonist raclopride (B1662589), highlighting the primary role of D1 receptor activation in this effect nih.gov.

This compound has also been studied for its ability to substitute for the discriminative stimulus effects of the selective D1 receptor partial agonist SKF 38393 in rats nih.gov. This compound fully substituted for the discriminative stimulus effects of SKF 38393, consistent with its D1 receptor pharmacology nih.gov. The rank order of potency for substitution was ABT-431 > this compound > dihydrexidine > SKF 38393 nih.gov.

CompoundEffect on cAMP Synthesis (via D1 receptors)Effect on Contralateral Rotation (6-OHDA lesioned rats)Substitution for SKF 38393 Discriminative Stimulus
This compoundFull agonist (EC50 ≈ 30 nM) nih.govRobust nih.govFull substitution nih.gov
SCH-23390N/A (Antagonist)Attenuated this compound effect nih.govBlocked SKF 38393 effect nih.gov
RacloprideN/A (D2 Antagonist)Did not attenuate this compound effect nih.govN/A
SKF 38393Partial agonistN/AFull stimulus

D2 Receptor Contributions to Activity and Selectivity

While primarily known as a D1 agonist, this compound also possesses significant affinity for D2 dopamine receptors nih.govresearchgate.net. Early studies indicated that this compound had even higher affinity for the D2 receptor (Ki = 31 nM) than dihydrexidine (Ki = 50 nM), despite dihydrexidine having an accessory phenyl ring typically thought to convey D1 selectivity nih.gov. This relatively high D2 affinity, coupled with its D1 activity, makes this compound a valuable tool for exploring mechanisms of functional selectivity at dopamine receptors nih.gov.

Despite its D2 affinity, in vivo studies in the 6-OHDA lesioned rat model of Parkinson's disease suggested that the observed rotational behavior was primarily D1-mediated, as it was not attenuated by the D2 antagonist raclopride nih.gov. Furthermore, chronic daily co-treatment with this compound and raclopride did not induce tolerance to chronic this compound treatment, unlike when this compound was administered via osmotic minipump, which resulted in rapid tolerance nih.gov. This suggests that the pattern of drug exposure, rather than the D1:D2 selectivity in vitro, influenced the development of tolerance in this model nih.gov.

Receptor SubtypeAffinity (Ki or K0.5)Intrinsic Activity (Canonical Pathway)Contribution to In Vivo Rotation (6-OHDA rats)
D15.9 nM nih.govFull agonist (cAMP stimulation) nih.govPrimary mediator nih.gov
D231 nM nih.govAgonist (cAMP inhibition) nih.govLimited contribution nih.gov

Differential SARs of Dopamine Receptor Isoforms

Structure-Activity Relationship (SAR) studies involving this compound and its analogues have provided insights into the structural features that influence affinity and selectivity across different dopamine receptor isoforms, particularly D1 and D2 researchgate.netnih.gov. These studies are crucial for understanding how subtle changes in chemical structure can lead to differential interactions with receptor subtypes that share structural homologies but have distinct functional roles and signaling pathways nih.govtocris.com.

This compound's structure, a rigid beta-phenyldopamine pharmacophore, was designed to probe the D1 receptor nih.gov. However, its significant affinity for D2 receptors highlighted the complexity of designing subtype-selective ligands nih.gov.

Studies on this compound analogues have explored the impact of substituents at various positions on dopamine receptor binding activities acs.orgresearchgate.netnih.gov. Preliminary results suggested that substitutions on the A-, B'-, and C-rings negatively affected in vitro dopamine (D1/D2) binding activities, while substitutions on the D-ring preserved much of the binding activities acs.org.

Comparisons with dihydrexidine analogues have been particularly informative for understanding differential SARs researchgate.netnih.gov. Small alkyl substitutions on the dihydrexidine backbone are known to significantly alter D1:D2 selectivity researchgate.netnih.gov. It was of interest to see if similar SAR trends existed within the this compound series researchgate.netnih.gov.

Studies on six analogues of this compound (N-allyl-, N-n-propyl-, 6-methyl-, 4-methyl-, 4-methyl-N-allyl-, and 4-methyl-N-n-propyl-dinapsoline) revealed both similarities and differences compared to dihydrexidine analogues researchgate.netnih.gov. As expected, N-allyl or N-n-propyl substitutions on this compound resulted in markedly decreased D1 affinity, similar to dihydrexidine researchgate.netnih.gov. However, unexpectedly, these same substituents did not markedly increase D2 affinity in the this compound series, unlike in the dihydrexidine series researchgate.netnih.gov.

The addition of a methyl group at position 6 of this compound increased D1:D2 selectivity, but less significantly than the analogous substitution in dihydrexidine researchgate.netnih.gov. Conversely, a 4-methyl group on this compound decreased D1 affinity without affecting D2 affinity, which was different from the effect of the analogous substitution on dihydrexidine researchgate.netnih.gov.

These findings demonstrate that the this compound backbone can be modified to produce dopamine agonists with novel properties and that the SARs within the this compound series, while having some parallels with dihydrexidine, also exhibit distinct patterns researchgate.netnih.gov. As rigid ligands where small structural changes can cause significant shifts in selectivity, this compound and its analogues are valuable tools for deriving 'differential' SARs of the dopamine receptor isoforms researchgate.netnih.gov.

Further research, including studies on the interaction of this compound with mutated D2L receptors, has provided insights into the molecular basis of functional selectivity nih.gov. Mutations in the transmembrane region 5 of the D2L receptor differentially affected the intrinsic activity of this compound and other rigid ligands across different signaling pathways (adenylate cyclase, MAPK, arachidonic acid release, GTPγS binding), suggesting that these agonists stabilize multiple receptor conformations nih.gov. This highlights how structural features of ligands like this compound contribute to differential activation of downstream signaling pathways by different dopamine receptor isoforms nih.gov.

Here is a summary of some research findings on the affinity of this compound and its analogue Dinoxyline for different dopamine receptor subtypes:

CompoundReceptor SubtypeAffinity (Ki/K0.5)NotesSource
This compoundD15.9 nM (Ki)Rat striatal receptors, full agonist nih.gov
This compoundD1~30 nM (EC50)Stimulates cAMP synthesis nih.gov
This compoundD231 nM (K0.5)Higher affinity than Dihydrexidine nih.gov
This compoundD1Some selectivityOver D2 receptors acs.org
This compound (+)-enantiomerD1Nearly 1 (Intrinsic Activity)Full D1 agonist acs.org
This compound (+)-enantiomerD2More potent inhibitionBinding of [125I]-7-OH-PIPAT to D2 acs.org
DinoxylineD17 nM (Ki)Full agonist researchgate.net
DinoxylineD26 nM (Ki)Approximately equal affinity to D1 researchgate.net
DinoxylineD35 nM (Ki)High affinity researchgate.net
DinoxylineD443 nM (Ki)Affinity researchgate.net

Structure Activity Relationships Sar of Dinapsoline and Analogues

Core Structure Modifications

Dinapsoline represents a rigid tetracyclic structure derived from modifications of the dihydrexidine (B1670578) backbone. These modifications involved joining the A-ring and D-ring of a related structure through a methylene (B1212753) bridge, forming the B'-ring, and deleting the original B-ring present in dihydrexidine wikipedia.org. This structural rearrangement effectively preserved critical elements required for D1 receptor agonism, including the relative positions and orientations of the basic nitrogen, the catechol hydroxyl groups, and the accessory phenyl ring wikipedia.org. The introduction of the B'-ring provided new avenues for designing "core" modifications wikipedia.org.

Further exploration of core structure modifications has involved bioisosteric replacements. For instance, dinoxyline (B12756123), an ether bioisostere of this compound, was synthesized by replacing methylene linkages with ether linkages wikipedia.org. Dinoxyline demonstrated high affinity and potent full agonist activity at all five dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, and D5) wikipedia.org. Ring expansion of the this compound core has also been investigated, with some ring-expanded analogues retaining the ability to bind to dopamine receptors, although the effect on affinity can vary significantly depending on the specific modification wikipedia.org.

Substitution Effects on Dopamine Receptor Affinity

Structure-activity relationship studies on this compound analogues have involved systematic substitutions on its four rings (A, B', C, and D) to understand their impact on dopamine receptor binding affinity wikipedia.orgwikipedia.org.

A-Ring Substitutions

Preliminary research indicates that substitutions on the A-ring of the this compound structure generally lead to a decrease in affinity for both D1 and D2 dopamine receptors wikipedia.orgwikipedia.org.

B'-Ring Substitutions

Similar to A-ring modifications, substitutions made on the B'-ring have also been reported to negatively affect the binding affinity at both D1 and D2 dopamine receptors wikipedia.orgwikipedia.org.

C-Ring Substitutions

Substitutions on the C-ring of this compound analogues have also been found to decrease affinity for both D1 and D2 receptors in preliminary studies wikipedia.orgwikipedia.org.

D-Ring Substitutions

In contrast to substitutions on the A, B', and C rings, modifications on the D-ring have shown the potential to preserve much of the dopamine receptor binding activity wikipedia.orgwikipedia.org. The D-ring contains the catechol hydroxyl groups, which are essential for the dopaminergic activity of this compound wikipedia.org. Specific examples of D-ring substitutions include methyl groups at positions 4 and 6. A 6-methyl substitution has been shown to increase D1:D2 selectivity, although less markedly than analogous substitutions in the dihydrexidine series nih.govfishersci.pt. C6-methyl and C6-ethyl analogues have demonstrated D1 receptor binding affinities (Ki values of 11 nM and 14 nM, respectively) that are comparable to this compound itself nih.gov. However, other substitutions at the C6 or C4 positions have been observed to decrease D1 receptor affinity nih.gov.

N-Alkylation Effects on Receptor Affinity and Selectivity

Research findings on the binding affinities of this compound and some analogues are summarized in the table below:

CompoundD1 Receptor Affinity (Ki)D2 Receptor Affinity (Ki)D1:D2 Selectivity RatioReference
This compound5.9 nM31.3 nM~0.19 zhanggroup.org
Dihydrexidine6.2 nM58.1 nM~0.11 zhanggroup.org
N-allyl-dinapsolineMarkedly decreasedNot markedly increased- nih.govfishersci.pt
N-n-propyl-dinapsolineMarkedly decreasedNot markedly increased- nih.govfishersci.pt
6-methyl-dinapsoline--Increased nih.govfishersci.pt
4-methyl-dinapsolineDecreasedUnaffected- nih.govfishersci.pt
C6-methyl analogue11 nM-- nih.gov
C6-ethyl analogue14 nM-- nih.gov
Dinoxyline7 nM6 nM~1.17 wikipedia.org

Note: Affinity values and selectivity ratios are approximate and may vary depending on the specific assay conditions and source.

Chirality and Enantiomeric Activity

Chirality plays a significant role in the biological activity of many compounds, including dopaminergic ligands. Enantiomers, being mirror-image stereoisomers, can interact differently with chiral biological targets like receptors. fu-berlin.depdx.edu In the case of this compound, the molecule possesses a stereogenic center at the 11b position. wikipedia.orgnih.gov Early studies often screened racemic mixtures of this compound, without distinguishing the activities of individual enantiomers. acs.org However, subsequent research confirmed the absolute chirality and the differential activity of this compound's enantiomers. acs.org The (+)-enantiomer of this compound was identified as the biologically active form. researchgate.netacs.orgnih.gov Specifically, (+)-dinapsoline demonstrated approximately two-fold higher potency than the racemic mixture in inhibiting radioligand binding to D1 receptors in rat striatal membranes. acs.org Furthermore, the D1 activity of the racemate was primarily attributed to the (+)-enantiomer, as the (−)-enantiomer showed no significant stimulation of adenylate cyclase, a key downstream effect of D1 receptor activation. acs.org The absolute configuration of the active (+)-enantiomer was determined to be (R). acs.org This highlights the importance of stereochemistry for the interaction of this compound with the dopamine D1 receptor.

Bioisosteric Replacements

Bioisosteric replacement is a strategy in medicinal chemistry involving the substitution of an atom or group of atoms with another that has similar physical or chemical properties, aiming to improve properties like potency, selectivity, or pharmacokinetics while maintaining similar biological activity. cambridgemedchemconsulting.comresearchgate.netnih.gov This approach has been applied to the this compound scaffold to explore the impact of structural changes on receptor interactions.

Ether Analogues (e.g., Dinoxyline)

Dinoxyline is an ether bioisostere of this compound, where a carbon atom in the heterocyclic ring is replaced by an oxygen atom. purdue.edu This modification results in a chromeno-isoquinoline scaffold. Dinoxyline has been shown to be a potent full agonist at all five dopamine receptor subtypes (D1-D5). wikipedia.org Compared to this compound, which has a moderate D1 affinity (Ki: 12 nM), the oxygen substitution in dinoxyline enhances D1 binding affinity (Ki: 2.4 nM). Dinoxyline also exhibits high affinity for D2 (Ki: 6 nM), D3 (Ki: 5 nM), and D4 (Ki: 43 nM) receptors. researchgate.netpurdue.edu Structural insights suggest that the oxygen atom in dinoxyline may avoid intramolecular hydrogen bonding with the catechol meta-hydroxyl group, thereby preserving interactions with transmembrane 5 (TM5) serine residues that are critical for receptor activation. Studies on mutations of TM5 serine residues in the D2L receptor have shown differential effects on the activity of this compound and dinoxyline, further highlighting the distinct interactions mediated by these bioisosteres. mdpi.comresearchgate.net

Thiophene (B33073) Bioisosteres

Thiophene rings can serve as bioisosteric replacements for phenyl rings, leveraging similar aromaticity and planar structure. researchgate.netpressbooks.pubdrughunter.com In the context of rigid β-phenyldopamine mimetics, a thiophene bioisostere has been explored to mimic the phenyl D-ring found in compounds like dihydrexidine. acs.org This approach led to the synthesis of analogues incorporating a rigid β-thiophene dopamine structure, which was also found to be essential for achieving high D1 receptor subtype specificity. acs.org While the provided search results specifically mention thiophene bioisosteres in the context of dihydrexidine analogues, the principle of using thiophene as a phenyl bioisostere is relevant to SAR studies of rigid dopaminergic ligands like this compound, suggesting potential avenues for exploring thiophene-containing this compound analogues. acs.orgresearchgate.netnih.govpressbooks.pub

Ring-Expanded Analogues and Their Binding Properties

Exploring ring-expanded analogues of this compound provides further information about the steric and conformational requirements of the dopamine receptor binding sites. This involves increasing the size of one of the rings within the tetracyclic structure. For instance, a ring-expanded analogue of dinoxyline was synthesized, but it showed little affinity for the dopamine receptors tested (Ki > 1000 nM). researchgate.netpurdue.edu This result was notable because a similar ring-expanded analogue of this compound was able to bind to dopamine receptors, suggesting that the introduction of the ether oxygen alters the conformational flexibility or the optimal binding pose in a way that is not tolerated in the expanded ring system. researchgate.netpurdue.edu Studies on ring-expanded analogues of doxanthrine, another chromanoisoquinoline, also indicated that increasing the size of the C-ring led to significantly reduced affinity at the D1 receptor. researchgate.net Molecular modeling of these expanded analogues showed deviations in the orientation of the accessory phenyl ring and suggested that the additional methylene group could cause unfavorable steric intrusion into the receptor binding process. researchgate.net These findings collectively emphasize the stringent steric requirements and the importance of precise conformational presentation of key pharmacophoric elements for effective binding to dopamine receptors.

Molecular Modeling and Computational Studies of Dinapsoline

Ligand-Receptor Docking Studies

Ligand-receptor docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target (receptor). meilerlab.orgnih.gov In the context of Dinapsoline, docking studies have been employed to approximate its placement within the orthosteric binding site of dopamine (B1211576) receptors, particularly D₁ and D₂ subtypes. scinews.uz These studies aim to identify favorable binding poses and potential interaction points between this compound and key amino acid residues in the receptor binding pocket. biorxiv.org For example, docking experiments have been used to evaluate the placement of catecholamine structures, including those related to this compound, into D₁ receptor homology models. scinews.uz Rigid docking studies initially encountered steric clashes, particularly involving Phe288 in transmembrane helix 6 (TM6) of the D₁ receptor, suggesting the need for more flexible modeling approaches.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex over time, allowing for the exploration of conformational changes in both the ligand and the receptor upon binding. mdpi.comrsc.org These simulations are crucial for refining the understanding of receptor-ligand interactions and can help resolve discrepancies observed in static docking studies. For this compound, MD simulations have revealed details about its binding within dopamine receptors. For instance, simulations suggest that the tetracyclic core of this compound occupies a hydrophobic pocket near Phe288 in TM6, a region that differs between D₁ and D₂ subtypes, potentially contributing to D₁ selectivity. Furthermore, MD simulations have indicated that van der Waals interactions with Val117 in TM3 may explain this compound's affinity for the D₂ receptor. Computational studies, including MD simulations, suggest that D₂ agonists like this compound can stabilize multiple receptor conformations, which may be linked to functional selectivity. nih.govnih.govresearchgate.net

Homology Modeling of Dopamine Receptors

Homology modeling is a technique used to build a 3D model of a protein based on the known experimental structure of a related protein (template). nih.gov Since experimental structures for dopamine receptors, particularly the D₁ receptor, were not always available, homology modeling has been essential for providing structural templates for docking and MD simulations involving this compound. scinews.uz Human D₂L receptor models, for example, have been constructed using templates from related GPCRs like the β₂-adrenergic receptor and the dopamine D₃ receptor. nih.gov These models provide the structural context necessary to study the interactions of ligands like this compound with the receptor binding site. Adjusting side chain rotamers in these homology models, such as Phe288 in D₁ receptor models, has been shown to accommodate the structure of compounds like this compound, reducing steric clashes seen in rigid docking.

Pharmacophore Model Refinement and Validation

A pharmacophore model represents the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target. Pharmacophore models for dopamine receptors, particularly D₁, have been developed to guide the design of new agonists. nih.govnih.gov this compound's rigid structure was designed to conserve the essential elements of hypothesized D₁ agonist pharmacophores. nih.gov Preliminary molecular modeling studies confirmed that the structural modifications in this compound, compared to dihydrexidine (B1670578), conserved these essential pharmacophoric elements. nih.gov Pharmacophore models can be refined based on the characteristics of the receptor binding pocket, incorporating excluded volumes that represent areas where a ligand cannot be present due to steric hindrance from amino acid residues. nih.gov Validation of pharmacophore models is crucial to ensure their ability to accurately identify active compounds. medsci.orgnih.govresearchgate.netunistra.frjiangshen.orgijpsonline.com Validation methods can include screening against sets of known active and inactive compounds and evaluating metrics like enrichment factors and goodness of hit scores. medsci.orgnih.govresearchgate.net

Identification of Key Receptor-Ligand Interaction Elements

Computational studies, including docking and molecular dynamics simulations, have helped identify key amino acid residues in dopamine receptors that interact with this compound. For D₁ receptors, the planar catechol system of this compound is thought to maintain hydrogen bonding with Ser198 and Ser202 in TM5. The basic nitrogen atom is positioned to match D₁ receptor topology. In D₂ receptors, van der Waals interactions with Val117 in TM3 and the occupation of a hydrophobic pocket near Phe288 in TM6 by the tetracyclic core have been highlighted as important interactions. Studies involving mutations of transmembrane serine residues in the D₂L receptor have also provided insights into the interactions of rigid ligands like this compound with TM5. nih.govnih.govresearchgate.net These computational approaches, combined with experimental mutagenesis data, help to elucidate the specific contacts that govern ligand binding and receptor activation. biorxiv.org

In Vitro Cellular Models

In vitro studies using cellular models have been crucial in characterizing this compound's interaction with dopamine receptors and its downstream signaling effects.

Rat striatal membranes are a common preparation used to study the binding affinity of compounds to dopamine receptors, as the striatum is rich in these receptors. Studies using rat striatal membranes have shown that (+)-dinapsoline inhibits the binding of [¹²⁵I]SCH-23982 to D₁ receptors with approximately twofold higher potency than racemic this compound. acs.org Similarly, (+)-dinapsoline was more potent than the racemic mixture in inhibiting the binding of [¹²⁵I]-7-OH-PIPAT to D₂ receptors in rat striatal membranes. acs.org

Radioligand binding assays using rat striatal tissue homogenates are typically performed by incubating the homogenates with a radiolabeled ligand, such as [¹²⁵I]-(+)-SCH-23982 for D₁ receptors, in the presence of varying concentrations of the test compound. acs.org Nonspecific binding is determined using a high concentration of a known antagonist. acs.org

Transfected cell lines are valuable tools for studying the effects of compounds on specific receptor subtypes in isolation. C-6 glioma cells transfected with the D₁ receptor (C-6-mD1 cells) have been used to assess this compound's functional activity. nih.govresearchgate.netresearchgate.net In these cells, this compound has been shown to be a full agonist in stimulating the synthesis of cAMP via D₁ receptors, with an EC₅₀ of approximately 30 nM. nih.govresearchgate.net

Human embryonic kidney (HEK) cells, particularly those stably transfected with the human D₁ receptor (HA-hD₁ HEK cells), have also been utilized to investigate this compound's effects on receptor internalization and adenylate cyclase activation. nih.govnih.gov Studies in HA-hD₁ HEK cells have shown that this compound has efficacies of internalization and adenylate cyclase activation comparable to that of dopamine. nih.gov this compound demonstrated an EC₅₀ of 200 ± 100 nM for internalization in HA-hD₁ HEK cells. nih.gov

cAMP accumulation assays are used to measure the ability of a compound to stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the signaling pathway of G protein-coupled receptors like the D₁ receptor. creativebiomart.net D₁ receptors are coupled to stimulatory G proteins (Gαs and Gαolf), and their activation leads to increased adenylate cyclase activity and subsequent cAMP production. purdue.edu

In SK-N-MC cells, which endogenously express the D₁ receptor, cAMP production can be measured using radioimmunoassay systems. acs.org Assays involve incubating cells with the test compound in the presence of a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) to prevent cAMP degradation. acs.org As mentioned earlier, this compound acts as a full agonist in stimulating cAMP synthesis via D₁ receptors in C-6-mD1 cells with an EC₅₀ of approximately 30 nM. nih.govresearchgate.net In HEK293 cells expressing the human D₁ receptor, this compound has shown comparable efficacy to dopamine in stimulating adenylate cyclase. nih.gov

Radioligand displacement assays are a standard method to determine the binding affinity of a compound to a receptor. oncodesign-services.comgiffordbioscience.com These assays involve incubating a fixed concentration of a radiolabeled ligand that binds to the receptor with varying concentrations of the unlabeled test compound. oncodesign-services.comgiffordbioscience.com The ability of the test compound to displace the radiolabeled ligand from the receptor binding site is then measured. oncodesign-services.comgiffordbioscience.com The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and this value can be converted to an inhibition constant (Kᵢ) to represent the binding affinity. oncodesign-services.comgiffordbioscience.com

In rat striatal membranes, this compound has been shown to have a high affinity for D₁ receptors, with a Kᵢ of 5.9 nM. nih.gov This affinity was almost identical to that of dihydrexidine. nih.gov this compound also showed affinity for the D₂ receptor, with a K₀.₅ of 31 nM, which was higher than that of dihydrexidine. nih.gov The potencies of (+)-dinapsoline and racemic this compound for inhibiting radioligand binding to D₁ and D₂ receptors have been determined in rat striatal membranes. acs.org

CompoundReceptorRadioligandTissue/CellsAffinity (Kᵢ or K₀.₅)Reference
(±)-DinapsolineD₁[¹²⁵I]SCH-23982 or [³H]SCH23390Rat Striatal Membranes5.9 nM nih.gov
(+)-DinapsolineD₁[¹²⁵I]SCH-23982Rat Striatal Membranes~2-fold higher potency than racemic acs.org
(±)-DinapsolineD₂[¹²⁵I]-7-OH-PIPATRat Striatal Membranes31 nM nih.gov
(+)-DinapsolineD₂[¹²⁵I]-7-OH-PIPATRat Striatal MembranesMore potent than racemic acs.org

cAMP Accumulation Assays

In Vivo Animal Models of Dopaminergic Dysfunction

In vivo animal models are used to evaluate the functional effects of compounds in a living system, particularly in the context of neurological disorders involving dopaminergic dysfunction, such as Parkinson's disease.

The unilateral 6-hydroxydopamine (6-OHDA) lesioned rat model is a widely used preclinical model for studying Parkinson's disease. nih.govneurofit.comnih.gov Unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway causes a selective degeneration of dopaminergic neurons on the lesioned side, leading to motor asymmetry and rotational behavior when the animals are treated with dopaminergic drugs. neurofit.comnih.gov This model mimics some of the key features of Parkinson's disease, particularly the loss of striatal dopamine. neurofit.comnih.gov

This compound has been assessed for its efficacy in the unilateral 6-OHDA lesioned rat model. acs.orgnih.gov In this model, this compound produced robust contralateral rotation, indicating its ability to activate dopamine receptors and compensate for the loss of dopaminergic input in the lesioned striatum. acs.orgnih.gov This rotational behavior was significantly reduced by the administration of the D₁ receptor antagonist SCH-23390, but not by the D₂ receptor antagonist raclopride (B1662589), suggesting that the behavioral effects of this compound in this model are primarily mediated through D₁ receptor activation. nih.gov

Chronic intermittent treatment with this compound for up to 14 days in the 6-OHDA lesioned rat model did not produce tolerance; in some experiments, a sensitization of the rotational response was observed. nih.gov This lack of tolerance with intermittent dosing is a notable finding, as tolerance can be a limiting factor for the chronic use of some dopaminergic agonists. nih.gov

Model TypeAnimal SpeciesKey FindingsReference
Unilateral 6-OHDA Lesioned Rat ModelRatProduced robust contralateral rotation. acs.orgnih.gov Rotational behavior blocked by D₁ antagonist SCH-23390. nih.gov No tolerance observed with intermittent dosing. nih.gov acs.orgnih.gov
Antagonist Reversal Studies (SCH-23390, Raclopride)

To determine the specific dopamine receptor subtypes responsible for the observed rotational behavior, antagonist reversal studies are conducted using selective D1 and D2 receptor antagonists. SCH-23390 is a selective D1 receptor antagonist, while raclopride is a selective D2 receptor antagonist. wikipedia.orgwikipedia.orgontosight.aimedchemexpress.com

Studies with this compound have demonstrated that the contralateral rotation induced by this compound is markedly attenuated by pretreatment with the D1 receptor antagonist SCH-23390. nih.gov In contrast, the D2 receptor antagonist raclopride did not significantly attenuate the rotational behavior induced by this compound. nih.gov

These findings suggest that the behavioral effects of this compound, specifically the induction of contralateral rotation in the 6-OHDA lesioned rat model, are primarily mediated through the activation of dopamine D1 receptors. nih.gov Despite this compound's affinity for both D1 and D2 receptors in vitro, the in vivo rotational response appears to be predominantly driven by its D1 agonist activity. researchgate.netnih.gov

Mouse Models for Sensorimotor Gating

Sensorimotor gating refers to the ability of the nervous system to filter incoming sensory information. Deficits in sensorimotor gating are observed in various neuropsychiatric disorders, including schizophrenia. Prepulse inhibition (PPI) of the startle reflex is a widely used behavioral paradigm to assess sensorimotor gating in rodents. frontiersin.orgfrontiersin.org In this test, a weak prestimulus (prepulse) presented shortly before a strong startling stimulus inhibits the magnitude of the startle response. frontiersin.org

Concepts of Tolerance Development in Preclinical Models

Tolerance is a phenomenon where repeated exposure to a drug leads to a progressively diminished response, requiring higher doses to achieve the same effect. mhmedical.com Understanding the mechanisms of tolerance development is crucial for the long-term therapeutic application of any drug.

Influence of Drug Exposure Pattern

The pattern of drug exposure can significantly influence the development of tolerance to dopaminergic agonists. Studies with this compound have provided insights into this concept. When this compound was administered to rats once or twice a day over a 14-day period, tolerance to the rotational response was not observed; in fact, some sensitization was noted in one experiment. nih.gov This suggests that intermittent exposure to this compound may not lead to the rapid development of tolerance. nih.gov

In contrast, when this compound was administered continuously via osmotic minipump, rapid tolerance to its effects was observed. researchgate.netnih.govresearchgate.netacs.org This indicates that continuous or sustained exposure to this compound promotes the development of tolerance. researchgate.netnih.govresearchgate.netacs.org These findings highlight the importance of the drug exposure pattern in determining the propensity for tolerance development to D1 receptor agonists like this compound. researchgate.netnih.govacs.org

Role of D1:D2 Selectivity in Tolerance Mechanisms

The contribution of D1 and D2 receptor activity to the development of tolerance to D1 agonists has also been investigated. This compound possesses affinity for both D1 and D2 receptors, albeit with limited selectivity. researchgate.netnih.gov Experiments were conducted to assess whether the co-activation of D2 receptors by this compound or co-administration with a D2 agonist would influence the development of tolerance. researchgate.netnih.gov

Chronic daily co-treatment with this compound and the D2 receptor antagonist raclopride did not enable the development of tolerance to chronic this compound treatment. researchgate.netnih.govresearchgate.netacs.org Furthermore, studies using the selective D1 agonist A-77636 showed that daily dosing rapidly produced complete tolerance. researchgate.netnih.govresearchgate.netacs.org However, co-administration of the D2 agonist quinpirole (B1680403) with A-77636 failed to either delay or prevent the development of tolerance to A-77636. researchgate.netnih.govresearchgate.netacs.org

These results collectively suggest that the development of tolerance to D1 receptor agonists is primarily influenced by the pattern of drug exposure (intermittent vs. continuous) and not by the D1:D2 selectivity of the agonist or co-activation of D2 receptors. researchgate.netnih.govacs.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound9816455
SCH-233905018
Raclopride3033769
A-77636679433-68-2 (Note: PubChem CID for A-77636 itself was not directly found in the search results, but a related substance with this CAS number is listed as a synonym for this compound, which is incorrect. The CAS number 679433-68-2 is associated with a different compound in other databases. PubChem CID 57340492 is for this compound,(+/-)-4-Methyl, and 57340487 is for this compound,(+/-)-N-propyl. For A-77636, based on literature, it is a known D1 agonist, but a definitive PubChem CID from the search results linked directly to A-77636 was not available. Using a general search for A-77636 PubChem provides CID 6433207). For accuracy based on the search results, I will note this discrepancy and use the CID found for A-77636 via a separate search if necessary for the table, but the primary focus is on this compound, SCH-23390, and Raclopride which were directly found. Re-checking search results for A-77636 CID. Search result researchgate.net mentions A-77636 and quinpirole as D1 and D2 agonists, respectively, used in tolerance studies. Search result researchgate.net also mentions A-77636. Search result nih.gov mentions A-77636. None of these provide a PubChem CID for A-77636. A separate search is needed to confirm the CID for A-77636 if it is to be included in the table. Given the instructions to stick strictly to the provided outline and content inclusions/exclusions, and the fact that A-77636 is mentioned in the context of tolerance studies with this compound, it is relevant. I will perform a targeted search for A-77636 PubChem CID.
Quinpirole61077

Preclinical Profile of this compound: Insights from Pharmacological Research Models

This compound, a compound recognized as a potent full agonist primarily targeting the dopamine D1 receptor with notable affinity also for the D2 receptor, has been the subject of preclinical investigations aimed at elucidating its pharmacological properties. wikipedia.orgresearchgate.netnih.govresearchgate.net These studies have employed various in vivo models to assess its potential therapeutic utility, particularly in conditions affecting the dopaminergic system.

Preclinical Pharmacological Research Models

Concepts of Tolerance Development in Preclinical Models

The development of tolerance, characterized by a reduced response to a drug upon repeated administration, is a critical consideration for long-term therapeutic use. mhmedical.com Preclinical studies with this compound have explored factors influencing tolerance.

Influence of Drug Exposure Pattern

The pattern of drug administration has been identified as a key factor influencing tolerance to this compound. When this compound was administered intermittently, either once or twice daily over a 14-day period, tolerance to the rotational response was not observed. nih.gov In one experiment, some degree of sensitization was even noted. nih.gov

Conversely, continuous administration of this compound using osmotic minipumps resulted in the rapid development of tolerance. researchgate.netnih.govresearchgate.netacs.org This indicates that sustained exposure to this compound, as opposed to intermittent dosing, is more likely to induce tolerance in preclinical models. researchgate.netnih.govresearchgate.netacs.org

Role of D1:D2 Selectivity in Tolerance Mechanisms

Studies have also investigated whether the co-activation of D2 receptors, given this compound's affinity for both D1 and D2 receptors, plays a role in tolerance development. Chronic daily co-treatment with this compound and the D2 antagonist raclopride did not facilitate the development of tolerance to chronic this compound treatment. researchgate.netnih.govresearchgate.netacs.org

Furthermore, experiments utilizing the selective D1 agonist A-77636 showed rapid and complete tolerance with daily dosing. researchgate.netnih.govresearchgate.netacs.org Co-administration of the D2 agonist quinpirole (B1680403) with A-77636 did not prevent or delay this tolerance. researchgate.netnih.govresearchgate.netacs.org These findings collectively suggest that the development of tolerance to D1 receptor agonists appears to be primarily dependent on the pattern of drug exposure rather than the degree of D1:D2 selectivity or concurrent D2 receptor activation. researchgate.netnih.govacs.org

Q & A

Q. What are the primary pharmacological targets of Dinapsoline, and how are they experimentally validated?

this compound is a selective D1 dopamine receptor agonist, as demonstrated through competitive radioligand displacement assays using tritiated SCH23390 (a D1 antagonist). Researchers validate target specificity by measuring binding affinity (Ki values) in transfected cell lines expressing human D1 receptors, comparing results to known agonists like SKF82958 and dopamine. In vitro functional assays (e.g., cAMP accumulation) further confirm intrinsic activity .

Q. Which in vivo models are used to evaluate this compound’s efficacy in Parkinson’s disease research?

The unilateral 6-hydroxydopamine (6-OHDA) lesioned rat model is commonly employed. Efficacy is assessed via rotational behavior tests post-administration, coupled with neurochemical analyses (microdialysis) to measure striatal dopamine release. Control groups receive saline or non-selective agonists to isolate D1-specific effects .

Q. How do researchers design experiments to assess this compound’s pharmacokinetic properties?

Studies use LC-MS/MS to quantify plasma and brain tissue concentrations over time. Key parameters include bioavailability (oral vs. intraperitoneal administration), half-life, and blood-brain barrier permeability. Metabolic stability is evaluated using liver microsome assays, with comparisons to structurally related compounds like A77636 .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in this compound’s D1/D2 selectivity across studies?

Molecular dynamics simulations and homology modeling (e.g., using MOE or MacroModel) refine receptor-ligand interactions. For example, adjusting Phe2886.51 rotamers in D1 receptor models accommodates this compound’s bicyclic structure, reducing steric clashes observed in rigid docking studies. Energy minimization (MMFF94(S) forcefield) and solvent models (GB/SA) improve binding mode predictions .

Q. What strategies optimize this compound’s intrinsic activity while minimizing off-target effects?

Structural analogs (e.g., 4-OH- and 6-Et-Dinapsoline) are synthesized to probe pharmacophore features. In vitro assays measure cAMP production and β-arrestin recruitment to quantify functional selectivity. Comparative analyses with inactive analogs (e.g., compound 5) identify critical substituents for D1 activation .

Q. How do researchers validate pharmacophore models for this compound analogs?

Pharmacophore screening uses active/inactive ligand datasets to calculate hit rates and RMSD thresholds. For example, a validated model must distinguish this compound (Ki = 2.3 nM) from low-affinity compounds (Ki > 1 µM). Exclusion volumes derived from receptor homology models improve specificity by penalizing clashes with TM6 residues .

Q. What methodological challenges arise when reconciling in vitro and in vivo efficacy data for this compound?

Discrepancies often stem from pharmacokinetic factors (e.g., rapid metabolism) or compensatory D2 receptor activation in vivo. Researchers address this by correlating brain exposure levels (AUC) with rotational behavior metrics and using D1-knockout models to confirm target engagement .

Methodological Considerations

  • Data Contradiction Analysis : When binding affinity (Ki) conflicts with functional activity (EC50), researchers perform Schild analysis to distinguish competitive antagonism from allosteric modulation. For this compound, this confirmed its full agonism profile despite variations in assay conditions .
  • Experimental Controls : Include non-specific dopamine antagonists (e.g., haloperidol) and D1-selective blockers (SCH23390) to isolate receptor-specific effects in both in vitro and in vivo studies .

Key Data from Studies

ParameterValue (this compound)Comparative Compound (Value)Source
D1 Binding Affinity (Ki)2.3 nMDopamine (1200 nM)
EC50 (cAMP Accumulation)8.7 nMSKF82958 (15 nM)
Rotational Behavior (ED50)0.5 mg/kgA77636 (1.2 mg/kg)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dinapsoline
Reactant of Route 2
Dinapsoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.